3-chloro-2,4-difluoro-N-methylaniline
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Overview
Description
3-chloro-2,4-difluoro-N-methylaniline is an organic compound with the molecular formula C7H6ClF2N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2,4-difluoro-N-methylaniline typically involves the chlorination and fluorination of aniline derivatives. One common method is the electrophilic aromatic substitution reaction, where aniline is treated with chlorine and fluorine reagents under controlled conditions. The reaction conditions often include the use of catalysts such as iron(III) chloride or aluminum chloride to facilitate the substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes. These processes can include the initial nitration of aniline, followed by reduction to form the corresponding amine, and subsequent halogenation steps to introduce the chlorine and fluorine atoms. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-chloro-2,4-difluoro-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amines. Substitution reactions can result in the formation of various substituted aniline derivatives .
Scientific Research Applications
3-chloro-2,4-difluoro-N-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-2,4-difluoro-N-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The presence of chlorine and fluorine atoms can influence its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Similar Compounds
3-chloro-2-methylaniline: Similar in structure but lacks the fluorine atoms.
2,4-difluoroaniline: Contains fluorine atoms but lacks the chlorine atom.
3,4-dichloro-N-methylaniline: Contains two chlorine atoms but lacks the fluorine atoms.
Uniqueness
3-chloro-2,4-difluoro-N-methylaniline is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This combination of substituents can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H6ClF2N |
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Molecular Weight |
177.58 g/mol |
IUPAC Name |
3-chloro-2,4-difluoro-N-methylaniline |
InChI |
InChI=1S/C7H6ClF2N/c1-11-5-3-2-4(9)6(8)7(5)10/h2-3,11H,1H3 |
InChI Key |
UAZVAJGAMAVQMK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=C(C=C1)F)Cl)F |
Origin of Product |
United States |
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